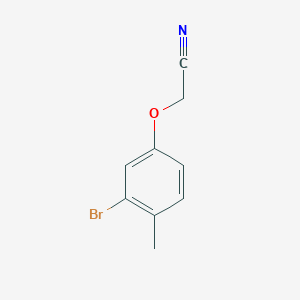
2-(3-Bromo-4-methylphenoxy)acetonitrile
Übersicht
Beschreibung
2-(3-Bromo-4-methylphenoxy)acetonitrile is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3-Bromo-4-methylphenoxy)acetonitrile is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₉H₈BrNO
- Molecular Weight : 226.07 g/mol
- CAS Number : 772-59-8
The biological activity of this compound appears to be linked to its ability to interact with various cellular targets. Research indicates that it may influence pathways associated with cell proliferation, apoptosis, and migration, particularly in cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of phenoxyacetonitriles exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays using human melanoma (A375) cells showed that this compound can induce cell cycle arrest and apoptosis. The compound was observed to increase the percentage of apoptotic cells significantly (up to 61.4% after 48 hours of treatment) compared to control groups .
- Mechanistic Insights : The compound appears to inhibit cell migration and invasion through the downregulation of matrix metalloproteinases (MMPs) and modulation of the PI3K/NF-κB signaling pathway. Specifically, it was found to decrease the expression of NF-κB and MMP-9, suggesting a mechanism by which it suppresses metastatic behavior in cancer cells .
Case Studies
- In Vivo Studies : Animal models have shown promising results where treatment with this compound led to a dose-dependent reduction in tumor growth in nude mice. This highlights its potential as an effective therapeutic agent against melanoma .
- Safety Profile : Toxicological assessments indicate that the compound exhibits good safety margins in vivo, making it a candidate for further clinical development .
Data Summary
| Biological Activity | Observations |
|---|---|
| Anticancer Activity | Induces apoptosis and cell cycle arrest in A375 cells |
| Mechanism | Inhibits PI3K/NF-κB signaling pathway; reduces MMP expression |
| Antimicrobial Activity | Potential activity against various bacterial strains (needs further investigation) |
| Safety Profile | Good safety observed in animal models |
Eigenschaften
IUPAC Name |
2-(3-bromo-4-methylphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-3,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMCOEALJFHZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















